Paromomycin Sulfate is the sulfate salt form of paromomycin, a structural derivative of neomycin, an aminoglycoside antibiotic with amebicidal and bactericidal effects against predominantly aerobic gram-negative bacteria. Paromomycin binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation of mRNA and inhibition of protein synthesis followed by cell death.
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Paromomycin sulfate
CAS No.: 7205-49-4
Cat. No.: VC13335040
Molecular Formula: C23H47N5O18S
Molecular Weight: 713.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7205-49-4 |
---|---|
Molecular Formula | C23H47N5O18S |
Molecular Weight | 713.7 g/mol |
IUPAC Name | (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid |
Standard InChI | InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |
Standard InChI Key | LJRDOKAZOAKLDU-UDXJMMFXSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Introduction
Chemical and Physical Properties
Paromomycin sulfate (CHNOS) is a white, amorphous powder with a molecular weight of 713.71 g/mol . Key physicochemical characteristics include:
The compound exhibits hygroscopicity and stability in aqueous solutions for up to five days at 37°C . Its structure comprises a cyclohexane core linked to three saccharide moieties, with sulfate groups enhancing solubility .
Synthesis and Production
Paromomycin sulfate is biosynthesized by Streptomyces rimosus var. paromomycinus through fermentation . Patent DE1025573B outlines a production method involving:
-
Cultivation in a medium containing glucose, soybean meal, and inorganic salts.
-
Extraction via ion-exchange chromatography.
Modern advancements include albumin microsphere formulations to enhance macrophage targeting, reducing systemic toxicity while maintaining efficacy .
Mechanism of Action
Paromomycin inhibits prokaryotic and protozoal protein synthesis by binding to the 16S ribosomal RNA (rRNA) subunit . Key steps include:
-
Binding: The cationic drug interacts with negatively charged bacterial cell surfaces, facilitated by polycationic regions .
-
Ribosomal Interaction: Conformational changes in the rRNA A-site disrupt tRNA accommodation, halting peptide elongation .
-
Mitochondrial Effects: In Leishmania, paromomycin collapses mitochondrial membrane potential, impairing energy production .
Resistance mechanisms involve reduced drug uptake (e.g., Leishmania mutants with altered glycocalyx) or ribosomal mutations .
Therapeutic Applications
Intestinal Amebiasis
Paromomycin sulfate (250 mg capsules) is first-line for Entamoeba histolytica, achieving cure rates >90% at 25–35 mg/kg/day for 5–10 days . Its minimal systemic absorption ensures high luminal concentrations .
Visceral Leishmaniasis (VL)
Phase III trials in Sudan demonstrated 85–90% efficacy with 15–20 mg/kg/day intramuscularly for 21–28 days . Albumin microspheres reduced peak plasma levels (C) by 80%, enhancing safety .
Hepatic Coma
By suppressing ammonia-producing gut flora, paromomycin lowers serum ammonia levels, improving neurological symptoms . Doses of 4 g/day are adjunctive to lactulose .
Pharmacokinetics
Parameter | Value | Source |
---|---|---|
Oral Absorption | <1% | |
Half-Life | 2–3 hours (intramuscular) | |
Excretion | Feces (>90%) | |
Protein Binding | Negligible |
Poor absorption limits systemic toxicity but necessitates parenteral administration for extraintestinal infections .
Adverse Effects and Toxicology
Clinical Adverse Events
-
Common: Nausea (15–20%), abdominal cramps (12%), diarrhea (10%) .
-
Serious: Ototoxicity (rare, linked to hepatic impairment), transient AST/ALT elevations .
Preclinical Toxicology
No mutagenicity or carcinogenicity has been reported .
Resistance Mechanisms
Resistance in Leishmania donovani correlates with:
-
Mitochondrial DNA mutations affecting membrane potential .
In bacteria, ribosomal methylation (e.g., armA gene) confers resistance .
Recent Advancements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume